Calpain substrate
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Overview
Description
Calpain substrates are proteins that are specifically cleaved by calpains, a family of calcium-dependent cysteine proteases. Calpains play a crucial role in various cellular processes by modulating the function of their substrates through limited proteolysis. This proteolytic activity is essential for processes such as cell migration, cell cycle progression, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of calpain substrates typically involves recombinant DNA technology. Genes encoding the substrate proteins are cloned into expression vectors, which are then introduced into suitable host cells (e.g., E. coli, yeast, or mammalian cells). The host cells are cultured under conditions that promote the expression of the substrate proteins, which are subsequently purified using affinity chromatography techniques .
Industrial Production Methods
Industrial production of calpain substrates follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and downstream processing involves large-scale purification techniques such as ion-exchange chromatography and size-exclusion chromatography to obtain high-purity substrate proteins .
Chemical Reactions Analysis
Types of Reactions
Calpain substrates undergo limited proteolysis, a type of hydrolysis reaction where peptide bonds within the substrate proteins are cleaved. This reaction is calcium-dependent and is regulated by calpastatin, an endogenous inhibitor of calpain .
Common Reagents and Conditions
The primary reagent required for calpain-mediated proteolysis is calcium ions (Ca²⁺). The reaction typically occurs at physiological pH and temperature, with the presence of calpain and its substrate in a buffered solution containing calcium chloride .
Major Products Formed
The major products of calpain-mediated proteolysis are peptide fragments of the original substrate protein. These fragments often retain functional domains that can participate in various cellular processes, thereby modulating the activity and function of the substrate protein .
Scientific Research Applications
Calpain substrates have a wide range of applications in scientific research:
Medicine: Exploring the involvement of calpains in diseases such as neurodegenerative disorders, cardiovascular diseases, and muscular dystrophies. .
Industry: Utilizing calpain substrates in the development of diagnostic assays and therapeutic interventions.
Mechanism of Action
Calpain substrates are cleaved by calpains through a mechanism that involves the binding of calcium ions to the calpain enzyme. This binding induces a conformational change in the enzyme, activating its proteolytic activity. The active site of calpain then interacts with specific peptide bonds within the substrate protein, cleaving them and generating peptide fragments. This process is tightly regulated by calpastatin, which inhibits calpain activity by binding to its active site in the presence of calcium ions .
Comparison with Similar Compounds
Calpain substrates can be compared with other protease substrates, such as those for caspases and matrix metalloproteases:
Caspases: Like calpains, caspases are cysteine proteases, but they are primarily involved in apoptosis and inflammation.
Matrix Metalloproteases: These are zinc-dependent proteases involved in the degradation of extracellular matrix components.
Calpain substrates are unique in their calcium-dependent activation and their role in modulating intracellular processes through limited proteolysis. This distinguishes them from other protease substrates that may have different activation mechanisms and substrate specificities .
Similar Compounds
- Caspase substrates
- Matrix metalloprotease substrates
- Cathepsin substrates
These compounds share similarities in being protease substrates but differ in their specific proteases, activation mechanisms, and biological roles .
Properties
Molecular Formula |
C80H114N20O18S |
---|---|
Molecular Weight |
1676.0 g/mol |
IUPAC Name |
5-[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C80H114N20O18S/c1-47(2)44-58(89-73(109)63-23-13-41-98(63)79(115)67(48(3)103)92-68(104)49-27-29-50(30-28-49)93-94-51-31-33-52(34-32-51)95(4)5)71(107)87-57(18-6-7-35-81)70(106)90-59(45-101)76(112)99-42-14-24-64(99)78(114)100-43-15-25-65(100)77(113)97-40-12-22-62(97)74(110)91-60(46-102)75(111)96-39-11-21-61(96)72(108)88-56(20-10-36-86-80(82)83)69(105)85-38-37-84-55-19-8-17-54-53(55)16-9-26-66(54)119(116,117)118/h8-9,16-17,19,26-34,47-48,56-65,67,84,101-103H,6-7,10-15,18,20-25,35-46,81H2,1-5H3,(H,85,105)(H,87,107)(H,88,108)(H,89,109)(H,90,106)(H,91,110)(H,92,104)(H4,82,83,86)(H,116,117,118)/t48-,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1 |
InChI Key |
ZNNGVOWATOUSCT-VIZAENEPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)NC(=O)C8=CC=C(C=C8)N=NC9=CC=C(C=C9)N(C)C)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C8=CC=C(C=C8)N=NC9=CC=C(C=C9)N(C)C |
Origin of Product |
United States |
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